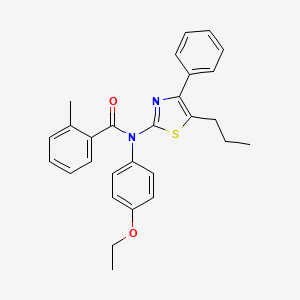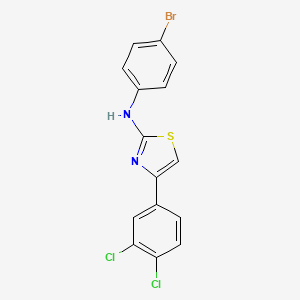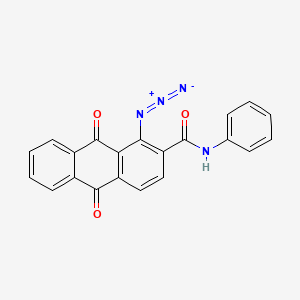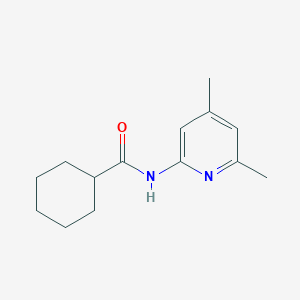![molecular formula C22H19N3O B11118620 (2Z)-2-[(2E)-1,3-diphenylprop-2-en-1-ylidene]-N-phenylhydrazinecarboxamide](/img/structure/B11118620.png)
(2Z)-2-[(2E)-1,3-diphenylprop-2-en-1-ylidene]-N-phenylhydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Z,2E)-1,3-Diphenyl-2-propenylidene]-N-phenyl-1-hydrazinecarboxamide is a complex organic compound characterized by its unique structural features, including the presence of both E and Z isomers. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-[(Z,2E)-1,3-Diphenyl-2-propenylidene]-N-phenyl-1-hydrazinecarboxamide typically involves multiple steps, starting with the preparation of the necessary precursorsReaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-[(Z,2E)-1,3-Diphenyl-2-propenylidene]-N-phenyl-1-hydrazinecarboxamide has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it has been studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is being explored for its potential therapeutic applications .
Mechanism of Action
The mechanism of action of 2-[(Z,2E)-1,3-Diphenyl-2-propenylidene]-N-phenyl-1-hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
When compared to similar compounds, 2-[(Z,2E)-1,3-Diphenyl-2-propenylidene]-N-phenyl-1-hydrazinecarboxamide stands out due to its unique structural features and diverse applications. Similar compounds include other hydrazinecarboxamide derivatives and diphenylpropenylidene compounds, which may share some chemical properties but differ in their specific applications and biological activities .
Properties
Molecular Formula |
C22H19N3O |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-[(Z)-[(E)-1,3-diphenylprop-2-enylidene]amino]-3-phenylurea |
InChI |
InChI=1S/C22H19N3O/c26-22(23-20-14-8-3-9-15-20)25-24-21(19-12-6-2-7-13-19)17-16-18-10-4-1-5-11-18/h1-17H,(H2,23,25,26)/b17-16+,24-21- |
InChI Key |
WYGGAYBFDHIUKE-QBDURLHVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=N/NC(=O)NC2=CC=CC=C2)/C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=NNC(=O)NC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-Chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)ethyl]-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11118551.png)




![Ethyl 2-{[(4-bromophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11118566.png)

![N,N'-[benzene-1,4-diylbis(1H-benzimidazole-2,5-diyl)]dinaphthalene-1-carboxamide](/img/structure/B11118569.png)

![7-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11118579.png)
![2-[(4-bromophenyl)amino]-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]butanehydrazide](/img/structure/B11118584.png)
![3-amino-6-methyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11118601.png)
![6-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11118616.png)
